molecular formula C11H11NO3 B8812552 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone CAS No. 84555-20-4

1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone

Cat. No.: B8812552
CAS No.: 84555-20-4
M. Wt: 205.21 g/mol
InChI Key: YMVNZXHKXLLWDP-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It features a benzodioxole ring system linked to a 2-pyrrolidinone moiety, a structure of interest in medicinal chemistry and chemical synthesis. Compounds containing the 1,3-benzodioxole group are often investigated for their diverse biological activities and their potential as building blocks for more complex molecules . Similarly, the pyrrolidinone ring is a common scaffold in pharmaceuticals and organic synthesis. This specific compound may serve as a key intermediate or precursor in organic synthesis and drug discovery research. Researchers can utilize it to explore structure-activity relationships or to develop novel compounds for various experimental applications. The structural motif of this compound is related to other researched molecules, such as those investigated for central nervous system activity . This product is intended for research use only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate safety protocols. For complete product information, including detailed specifications and handling instructions, please contact our technical support team.

Properties

CAS No.

84555-20-4

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)pyrrolidin-2-one

InChI

InChI=1S/C11H11NO3/c13-11-2-1-5-12(11)8-3-4-9-10(6-8)15-7-14-9/h3-4,6H,1-2,5,7H2

InChI Key

YMVNZXHKXLLWDP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Activities Source
1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone (3q) C₁₁H₁₁NO₃ 205.21 Benzodioxol, pyrrolidinone Pharmaceutical intermediate
MDPV (3,4-Methylenedioxypyrovalerone) C₁₆H₂₁NO₃ 275.34 Benzodioxol, pyrrolidinyl, pentanone chain Potent stimulant; high melting point (200°C)
Methylone (3,4-Methylenedioxy-N-methylcathinone) C₁₁H₁₃NO₃ 207.23 Benzodioxol, methylamino, propanone chain Serotonergic activity; entactogen effects
Compound 4l ([1,3]Benzodioxol-5-ylmethyl-pyrrolidinone derivative) C₂₀H₁₉NO₅ 353.37 Benzodioxolmethyl, trimethoxyphenyl substituent Yellow oil; synthesized via Pd/C catalysis (61% yield)
1-(1,3-Benzodioxol-5-yl)butan-1-one C₁₁H₁₂O₃ 192.21 Benzodioxol, butanone chain Crystal structure with C–H⋯O hydrogen bonds

Key Observations:

Chain Length and Pharmacological Activity: MDPV’s extended pentanone chain enhances lipophilicity, facilitating blood-brain barrier penetration and contributing to its potent stimulant effects . In contrast, Compound 3q lacks a long alkyl chain, reducing its CNS activity and highlighting its role as an intermediate. Methylone’s propanone chain with a methylamino group confers entactogen properties via serotonin receptor modulation, distinct from MDPV’s dopamine/norepinephrine reuptake inhibition .

Ring Substitutions: Compound 4l incorporates a trimethoxyphenyl group on the pyrrolidinone ring, increasing molecular complexity and steric bulk. This modification reduces volatility (evidenced by its oily state) compared to crystalline analogues like MDPV . The absence of a pyrrolidinyl group in 1-(1,3-Benzodioxol-5-yl)butan-1-one results in simpler intermolecular interactions (e.g., C–H⋯O bonds), stabilizing its crystal lattice .

Synthetic Accessibility :

  • Compound 3q and its derivatives are often synthesized via reductive amination or Pd/C-catalyzed hydrogenation, with yields varying by substituents (e.g., 61% for Compound 4l) .
  • MDPV requires multi-step synthesis, including alkylation of pyrrolidine to a ketone precursor, reflecting its structural complexity .

Pharmacological and Functional Differences

  • MDPV: Classified as a Schedule I stimulant due to its high affinity for dopamine and norepinephrine transporters (DAT/NET), leading to prolonged CNS excitation .
  • Methylone: Acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), producing entactogen effects akin to MDMA but with reduced potency .
  • Compound 3q: Primarily a building block in drug discovery; its unmodified pyrrolidinone ring lacks the alkylamino substituents critical for monoamine transporter binding.

Crystallographic and Conformational Analysis

  • 1-(1,3-Benzodioxol-5-yl)butan-1-one exhibits an envelope conformation in the dioxolane ring, with C11 deviating by 0.147 Å from the plane. Weak C–H⋯O hydrogen bonds stabilize its crystal structure .
  • In contrast, MDPV’s rigid pyrrolidinyl group and extended chain promote planar aromatic interactions, contributing to its high melting point .

Preparation Methods

Reaction Mechanism and Conditions

The most documented method involves the direct reaction of 3,4-(methylenedioxy)aniline with γ-butyrolactone under inert conditions. This nucleophilic substitution occurs at elevated temperatures (150–200°C) in a nitrogen atmosphere, facilitating ring-opening of the lactone by the aromatic amine. The reaction proceeds via attack of the amine’s lone pair on the electrophilic carbonyl carbon of γ-butyrolactone, followed by cyclization to form the pyrrolidinone ring.

Experimental Protocol

In a representative procedure, 200 g (1.46 mol) of 3,4-(methylenedioxy)aniline and 225 mL of γ-butyrolactone are heated at 200°C for 48 hours. The crude product is distilled under reduced pressure (156°C at 33 mbar) and purified via silica gel chromatography using ethyl acetate as the eluent. Crystallization from ether/petroleum ether yields 153.9 g (51%) of the target compound. Elemental analysis confirms purity: C 64.30%, H 5.33%, N 6.81% (theor. C 64.38%, H 5.40%, N 6.83%).

Table 1: Lactone Aminolysis Parameters

ParameterValue
Starting Material3,4-(Methylenedioxy)aniline
Reagentγ-Butyrolactone
Temperature200°C
Reaction Time48 hours
Yield51%
PurificationSilica chromatography

Cyclization of 4-Chlorobutyramide Intermediates

Two-Step Synthesis

An alternative route employs 4-chlorobutyryl chloride as the acylating agent. In the first step, 3,4-(methylenedioxy)aniline reacts with 4-chlorobutyryl chloride in methylene chloride with triethylamine as a base, forming the corresponding butyramide. Subsequent cyclization under strongly basic conditions (50% NaOH) with benzyltriethylammonium chloride as a phase-transfer catalyst yields the pyrrolidinone.

Optimization and Scalability

This method achieves a 75% yield at scale, as demonstrated by the reaction of 1000 g (7.29 mol) of 3,4-(methylenedioxy)aniline with 1095.5 g (7.77 mol) of 4-chlorobutyryl chloride. Cyclization with 2000 g (25 mol) of NaOH in methylene chloride produces 2245 g of the target compound after recrystallization. The use of phase-transfer catalysts enhances reaction efficiency, making this route industrially viable.

Table 2: Cyclization Method Parameters

ParameterValue
Acylating Agent4-Chlorobutyryl Chloride
BaseTriethylamine
Cyclization Agent50% NaOH
CatalystBenzyltriethylammonium Chloride
Yield75%

Hydrolysis of 1-(1,3-Benzodioxol-5-yl)-2-Iminopyrrolidine

Intermediate Synthesis and Conversion

A less common approach involves the synthesis of 1-(1,3-benzodioxol-5-yl)-2-iminopyrrolidine (Formula VI), followed by hydrolysis. The imino intermediate is prepared via methods described by Kwok et al., involving condensation of 3,4-(methylenedioxy)aniline with a nitrile precursor. Hydrolysis with aqueous acid or water converts the imine to the ketone, yielding the pyrrolidinone.

Limitations and Applications

While this method avoids high temperatures, it requires stringent control of hydrolysis conditions to prevent over-acidification or side reactions. Yields are generally lower compared to lactone aminolysis, but the route is valuable for accessing isotopically labeled variants via stable nitrile precursors.

Displacement Reactions with Pyrrolidinone Anions

Anion Generation and Coupling

A fourth method utilizes alkali metal pyrrolidinone anions (Formula VIII) reacting with electrophilic benzodioxole derivatives (Formula VII). For example, sodium pyrrolidinone (M+ = Na+) displaces a leaving group (X = Cl, Br) on the benzodioxole substrate, forming the C–N bond. This method is advantageous for introducing diverse substituents on the benzodioxole ring.

Solvent and Catalytic Considerations

Reactions are typically conducted in polar aprotic solvents (e.g., DMF, DMSO) at ambient to moderate temperatures. Catalytic amounts of crown ethers or cryptands enhance anion reactivity, though yields remain moderate (40–60%).

Industrial Production and Environmental Considerations

Scale-Up Challenges

Industrial adaptations prioritize cost-effective reagents and green chemistry principles. For instance, replacing dichloromethane with ethyl acetate in cyclization steps reduces environmental impact. Continuous flow reactors are employed to optimize heat transfer and minimize reaction times.

Comparative Analysis of Methods

MethodYieldScalabilityEnvironmental Impact
Lactone Aminolysis51%ModerateHigh (high temps)
Chlorobutyramide Cyclization75%HighModerate
Iminopyrrolidine Hydrolysis30–40%LowLow
Displacement Reaction40–60%ModerateModerate

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